2-Nitro-4-(oxetan-3-yloxy)aniline
Description
2-Nitro-4-(oxetan-3-yloxy)aniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an oxetane ring attached to the aniline structure
Properties
IUPAC Name |
2-nitro-4-(oxetan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8-2-1-6(3-9(8)11(12)13)15-7-4-14-5-7/h1-3,7H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNRGWSESKVIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-(oxetan-3-yloxy)aniline typically involves the nitration of 4-(oxetan-3-yloxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
4-(oxetan-3-yloxy)aniline+HNO3+H2SO4→this compound+H2O
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 2-Nitro-4-(oxetan-3-yloxy)aniline can undergo reduction reactions to form the corresponding amine, 2-Amino-4-(oxetan-3-yloxy)aniline. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products:
Reduction: 2-Amino-4-(oxetan-3-yloxy)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-4-(oxetan-3-yloxy)aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(oxetan-3-yloxy)aniline depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes and DNA. The oxetane ring may also contribute to the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
2-Nitroaniline: Lacks the oxetane ring, making it less sterically hindered and potentially less reactive.
4-Nitroaniline: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
2-Nitro-4-methoxyaniline: Contains a methoxy group instead of an oxetane ring, leading to different chemical properties and applications.
Uniqueness: 2-Nitro-4-(oxetan-3-yloxy)aniline is unique due to the presence of the oxetane ring, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
2-Nitro-4-(oxetan-3-yloxy)aniline, with the molecular formula C9H10N2O4, is a substituted aniline derivative featuring a nitro group at the 2-position and an oxetan-3-yloxy group at the 4-position. This unique structure combines the reactivity of aniline with the electron-withdrawing properties of the nitro group and the distinctive characteristics of the oxetane ring, which may enhance its biological activity.
The compound's structure can be represented as follows:
This arrangement suggests potential interactions with various biological targets due to the presence of both electron-donating and electron-withdrawing groups.
Similar Compounds and Their Activities
Research on related compounds reveals insights into potential biological activities:
- Anti-inflammatory Activity : Compounds with similar nitro-substituted anilines have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, derivatives tested against COX-1 and COX-2 enzymes exhibited IC50 values ranging from 19.45 μM to 42.1 μM, indicating their effectiveness in reducing inflammation .
- Anticancer Potential : Other aniline derivatives have been investigated for their ability to inhibit tumor growth in various cancer models. For example, certain compounds demonstrated significant tumor growth inhibition in mouse xenograft models, suggesting that similar mechanisms might be explored for this compound .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The nitro group may facilitate interactions with active sites of enzymes like COX, leading to reduced production of pro-inflammatory mediators.
- Receptor Modulation : The compound could potentially bind to specific receptors involved in pain and inflammation pathways, modulating their activity.
Case Studies and Research Findings
Although direct studies on this compound are scarce, research on structurally analogous compounds provides valuable insights:
| Compound | Biological Activity | IC50 Values (μM) | Reference |
|---|---|---|---|
| Compound A | COX-1 Inhibition | 19.45 ± 0.07 | |
| Compound B | COX-2 Inhibition | 31.4 ± 0.12 | |
| Compound C | Tumor Growth Inhibition | N/A |
These findings suggest that further investigation into this compound could reveal significant biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
